molecular formula C12H13FN2O B6144998 [4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanol CAS No. 1152531-24-2

[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanol

Cat. No. B6144998
CAS RN: 1152531-24-2
M. Wt: 220.2
InChI Key:
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Description

The compound “[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms at adjacent positions and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . In one study, a yield of 84% was achieved with a melting point of 200–201 °C .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using techniques like 1H NMR and 13C NMR . For instance, the 1H NMR spectrum of a related compound showed signals at 2.58 (s, 3H, 3-CH3), 3.15 (s, 3H, 5-CH3), and various signals in the aromatic region .


Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. For example, they can undergo oxidation reactions to form quinones . Factors like the molar ratio of oxidant-to-substrate, nature of the ligand, metal ion, and counter-ion can significantly influence the catalytic activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be determined using various analytical techniques. For example, IR spectroscopy can provide information about functional groups present in the molecule .

Mechanism of Action

The mechanism of action of pyrazole derivatives can be complex and depends on their specific structure and the type of reaction they are involved in. For instance, some pyrazole derivatives have been found to exhibit catalytic activity in the oxidation of catechol to o-quinone .

Safety and Hazards

The safety and hazards associated with pyrazole derivatives can vary depending on their specific structure. Some pyrazole derivatives can be combustible . It’s important to handle these compounds with care and follow appropriate safety protocols.

Future Directions

Pyrazole derivatives have potential applications in various fields including medicinal chemistry, drug discovery, and catalysis . Future research could focus on exploring these applications further and developing new synthesis methods for these compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanol' involves the conversion of 3-fluoroacetophenone to the final product through a series of reactions.", "Starting Materials": [ "3-fluoroacetophenone", "3,5-dimethyl-1H-pyrazole", "sodium borohydride", "methanol", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Reduction of 3-fluoroacetophenone with sodium borohydride in methanol to form 3-fluorophenylmethanol", "Step 2: Reaction of 3-fluorophenylmethanol with hydrochloric acid and sodium hydroxide to form [3-fluorophenyl]methanol", "Step 3: Reaction of [3-fluorophenyl]methanol with 3,5-dimethyl-1H-pyrazole in the presence of hydrochloric acid and diethyl ether to form '[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanol'", "Step 4: Purification of the final product by recrystallization from a suitable solvent such as diethyl ether and water" ] }

CAS RN

1152531-24-2

Product Name

[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanol

Molecular Formula

C12H13FN2O

Molecular Weight

220.2

Purity

95

Origin of Product

United States

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